Disodium 5-((2,5-dichloro-4-sulphonatophenyl)azo)salicylate
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Overview
Description
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE is a synthetic azo dye compound with the molecular formula C13H6Cl2N2Na2O6S and a molecular weight of 435.10 g/mol. It is known for its vibrant color and is used in various industrial applications, including as a dye and in scientific research.
Preparation Methods
The synthesis of DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE involves the diazotization of 4-amino-2,5-dichlorobenzenesulfonic acid followed by coupling with 2-hydroxybenzoic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonate.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines under reductive conditions.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones under oxidative conditions.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a dye in textile and paper industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE involves its interaction with molecular targets through its azo and phenolic groups. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Similar compounds include:
DISODIUM 4-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]BENZOATE: Similar structure but with a benzoate group instead of a salicylate group.
DISODIUM 5-[(2,4-DICHLORO-5-SULFONATOPHENYL)AZO]SALICYLATE: Similar structure but with different chlorine substitution pattern.
These compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups.
Properties
CAS No. |
6527-54-4 |
---|---|
Molecular Formula |
C13H6Cl2N2Na2O6S |
Molecular Weight |
435.1 g/mol |
IUPAC Name |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H8Cl2N2O6S.2Na/c14-8-5-12(24(21,22)23)9(15)4-10(8)17-16-6-1-2-11(18)7(3-6)13(19)20;;/h1-5,18H,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
LJGATWRPRZTBOX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C(=O)O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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